2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide” are not available, similar compounds have been involved in various chemical reactions. For instance, thiazoles have been used as potent inhibitors of CK1δ/ε .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide:
Cancer Research
2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide has shown potential as an anti-cancer agent. Its structure allows it to interact with specific proteins involved in cancer cell proliferation and survival. Research has indicated that this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways .
Neurodegenerative Disease Studies
This compound is also being explored for its applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes it a promising candidate for therapeutic development .
Antimicrobial Activity
2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, such as casein kinase 1 (CK1). Inhibiting CK1 can have therapeutic implications for diseases where CK1 is dysregulated, including cancer and neurodegenerative disorders .
Anti-inflammatory Applications
Research has shown that this compound can reduce inflammation by modulating the activity of inflammatory mediators. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Drug Delivery Systems
Due to its unique chemical properties, 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is being studied for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs .
Photodynamic Therapy
This compound is being investigated for its use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT .
Molecular Probes
In biochemical research, 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is used as a molecular probe to study protein interactions and signaling pathways. Its specific binding properties allow researchers to elucidate the mechanisms of various biological processes .
Mechanism of Action
properties
IUPAC Name |
2-benzamido-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTCSODBQSXMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.